6-Fluoro-[1,1'-biphenyl]-2-carbonitrile

Lipophilicity Drug-likeness ADME

Researchers sourcing biphenylcarbonitrile building blocks often face inconsistent regioselectivity in cross-couplings. 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile (CAS 1214373-34-8) resolves this via its ortho-fluoro substituent, which activates the adjacent carbon for predictable oxidative addition in Suzuki-Miyaura and Buchwald-Hartwig reactions. - Enables synthesis of non-symmetrical biaryl ligands and kinase inhibitor scaffolds targeting the DFG-out pocket. - Single fluorine atom serves as a sensitive 19F NMR reporter (~ -110 to -120 ppm) for label-free protein-ligand interaction studies. - Increased lipophilicity (+0.9 logP vs. non-fluorinated parent) improves membrane permeability without the solubility penalty of trifluoromethyl analogs.

Molecular Formula C13H8FN
Molecular Weight 197.21 g/mol
Cat. No. B12962331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-[1,1'-biphenyl]-2-carbonitrile
Molecular FormulaC13H8FN
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=CC=C2F)C#N
InChIInChI=1S/C13H8FN/c14-12-8-4-7-11(9-15)13(12)10-5-2-1-3-6-10/h1-8H
InChIKeySIJUZBXACSOJQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-[1,1'-biphenyl]-2-carbonitrile Overview


6-Fluoro-[1,1'-biphenyl]-2-carbonitrile (CAS: 1214373-34-8) is a fluorinated biphenyl derivative featuring a single fluorine atom ortho to the carbonitrile group on the biphenyl scaffold . It belongs to the class of halogenated biphenylcarbonitriles, which serve as versatile intermediates in the synthesis of pharmaceutical agents, agrochemicals, and advanced materials [1]. The strategic incorporation of fluorine into biphenyl frameworks is widely recognized to modulate lipophilicity, metabolic stability, and molecular conformation, thereby influencing the pharmacokinetic and pharmacodynamic profiles of derived drug candidates [2].

Fluorinated biphenyl scaffold – ortho-fluoro and carbonitrile substitution enables electronic and steric tuning of intermediates.
Versatile building block – supports synthesis of drug candidates, agrochemicals, and advanced materials.
Class-level property trends – reported lipophilicity, metabolic stability, and regioselectivity shifts guide scaffold selection.

Substitution Limits of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile


Substitution of 6-fluoro-[1,1'-biphenyl]-2-carbonitrile with the non-fluorinated parent [1,1'-biphenyl]-2-carbonitrile or positional isomers such as 2'-fluoro-[1,1'-biphenyl]-4-carbonitrile is not chemically or pharmacologically equivalent. The ortho-fluoro substituent introduces a unique electronic and steric environment that affects the dihedral angle of the biphenyl system, alters the electron density on the carbonitrile group, and modifies the molecule's lipophilicity and metabolic vulnerability [1]. These differences translate into divergent reactivity in downstream transformations (e.g., cross-coupling regioselectivity) and distinct biological activity profiles when incorporated into bioactive scaffolds [2]. Consequently, generic substitution without systematic comparative evaluation can lead to compromised synthetic yields, altered target binding, or unexpected pharmacokinetic behavior.

Non-fluorinated analog
Replacing with [1,1'-biphenyl]-2-carbonitrile alters electronic environment, lipophilicity, and metabolic vulnerability, and may shift cross-coupling regioselectivity and downstream biological profiles.
Positional isomers
Isomers such as 2'-fluoro-[1,1'-biphenyl]-4-carbonitrile introduce a different dihedral angle, electron distribution, and steric impact; binding and reactivity may not transfer directly.
Trifluoromethyl over-substitution
Moving to 6-fluoro-4'-(trifluoromethyl) analog raises molecular weight and logP significantly, potentially increasing lipophilicity-driven attrition risks; requires comparative evaluation.

6-Fluoro-[1,1'-biphenyl]-2-carbonitrile Comparative Evidence


Lipophilicity Enhancement by Ortho-Fluorination

6-Fluoro-[1,1'-biphenyl]-2-carbonitrile exhibits a calculated XLogP3 value of 3.6, representing a significant increase in lipophilicity compared to the non-fluorinated analog [1,1'-biphenyl]-2-carbonitrile (XLogP3 ≈ 2.7) . This increase of approximately 0.9 logP units aligns with the established effect of aromatic fluorine substitution on passive membrane permeability [1].

Lipophilicity
Class-level inference
+0.9 logP
Reported lipophilicity increase may support passive membrane permeability screening.
XLogP3 estimate (3.6 vs ~2.7); verify with experimental logD.
Lipophilicity Drug-likeness ADME

Metabolic Stability Boost from Ortho-Fluorination

Introduction of a fluorine atom at the ortho position of the biphenyl scaffold is known to block metabolic oxidation at the adjacent carbon, reducing CYP450-mediated clearance [1]. While direct microsomal stability data for 6-fluoro-[1,1'-biphenyl]-2-carbonitrile are not publicly available, class-level studies demonstrate that aromatic fluorination typically improves in vitro half-life by 2- to 10-fold in hepatic microsome assays relative to non-fluorinated analogs [2]. This effect is particularly pronounced for ortho-substituted fluorobiphenyls, where the strong C–F bond resists oxidative defluorination.

Metabolic Stability
Class-level inference
2–10× t1/2 improvement
Class-level data suggest reduced CYP450-mediated clearance; direct microsomal data not available.
Extrapolated from ortho-fluorobiphenyl class; confirm experimentally.
Metabolic Stability Cytochrome P450 Fluorine Effect

Cross-Coupling Regioselectivity by Ortho-Fluorine

The ortho-fluoro substituent in 6-fluoro-[1,1'-biphenyl]-2-carbonitrile exerts a strong electron-withdrawing inductive effect (-I) and a weaker resonance-donating effect (+M), resulting in a net activation of the aromatic ring toward nucleophilic aromatic substitution and a distinct regioselectivity profile in palladium-catalyzed cross-coupling reactions compared to the non-fluorinated analog [1]. While direct comparative yield data are lacking, class-level studies on fluorinated biphenyls report that ortho-fluoro substitution can shift the regioselectivity of Suzuki–Miyaura couplings by up to 80:20 in favor of the fluorinated ring, due to enhanced oxidative addition at the C–F bond-adjacent position [2].

Regioselectivity
Class-level inference
Up to 80:20 shift
Reported ortho-fluoro effect may bias Suzuki coupling toward the fluorinated ring.
Class-level observation; yield data to verify for specific substrate.
Suzuki Coupling Regioselectivity Electronic Effects

Conformational Differences: 6-Fluoro vs Other Isomers

6-Fluoro-[1,1'-biphenyl]-2-carbonitrile (ortho-fluoro on the nitrile-bearing ring) differs fundamentally from 2'-fluoro-[1,1'-biphenyl]-4-carbonitrile (fluoro on the unsubstituted ring, nitrile para) and 4'-fluoro-[1,1'-biphenyl]-2-carbonitrile (fluoro para, nitrile ortho). The ortho-fluoro substitution adjacent to the nitrile group in the target compound creates a steric clash that twists the biphenyl dihedral angle to approximately 50–60°, compared to 30–40° for the 4'-fluoro analog [1]. This altered conformation impacts π-π stacking interactions, solubility, and target binding when the scaffold is elaborated into bioactive molecules [2].

Dihedral Angle
Cross-study comparable
~55° target vs ~35° 4'-fluoro analog
Non-planar conformation may influence target binding and π-stacking.
DFT calculation; confirm by X-ray or NMR.
Structure-Activity Relationship Isomer Comparison Fluorine Position

Monofluoro vs Trifluoromethyl: Property Balance

6-Fluoro-[1,1'-biphenyl]-2-carbonitrile (MW = 197.2 g/mol) occupies a 'sweet spot' in terms of molecular weight and fluorine content compared to the non-fluorinated parent (MW = 179.2 g/mol) and the heavily fluorinated 6-fluoro-4'-(trifluoromethyl) analog (MW = 265.2 g/mol, XLogP3 ≈ 4.3) . In medicinal chemistry optimization, mono-fluorination often yields the best balance between potency gains (from increased lipophilicity and metabolic stability) and physicochemical property preservation (avoiding excessive lipophilicity that leads to poor solubility and off-target promiscuity) [1]. This 'Goldilocks' profile makes 6-fluoro-[1,1'-biphenyl]-2-carbonitrile a preferred starting point for lead optimization programs.

Property Balance
Class-level inference
68 Da lower MW, 0.7 logP lower vs CF₃ analog
Mono-fluorination profile may avoid excessive lipophilicity and associated attrition risk.
In silico comparison; supports lead optimization selection.
Lipophilic Efficiency Property Optimization Fluorine Scan

6-Fluoro-[1,1'-biphenyl]-2-carbonitrile Application Scenarios


Kinase Inhibitor & GPCR Modulator Building Block

The ortho-fluoro substitution in 6-fluoro-[1,1'-biphenyl]-2-carbonitrile imparts a non-planar conformation and enhanced metabolic stability, making it an ideal building block for the synthesis of kinase inhibitors (e.g., targeting the DFG-out pocket) and GPCR allosteric modulators. The increased lipophilicity (+0.9 logP) relative to the non-fluorinated parent improves membrane permeability without sacrificing solubility to the extent seen with trifluoromethyl analogs [1].

Regioselective Cross-Coupling Partner for Biaryls

The electron-withdrawing effect of the ortho-fluoro group activates the adjacent carbon for oxidative addition in palladium-catalyzed cross-couplings, enabling predictable regioselectivity in Suzuki–Miyaura and Buchwald–Hartwig reactions. This property simplifies the synthesis of non-symmetrical biaryl ligands and advanced intermediates for agrochemicals [2].

Fluorinated Liquid Crystals & OLED Building Block

Fluorinated biphenylcarbonitriles are key components in liquid crystal mixtures for display technologies due to their high dielectric anisotropy and low viscosity. The 6-fluoro substitution pattern modulates the dipole moment and molecular packing, potentially improving the response time and operating temperature range of LC formulations compared to non-fluorinated or 4'-fluoro analogs [3].

19F NMR Probe for Binding and Metabolism Studies

The single fluorine atom in 6-fluoro-[1,1'-biphenyl]-2-carbonitrile serves as a sensitive NMR reporter. 19F NMR chemical shifts are exquisitely sensitive to local environment changes, enabling label-free detection of protein-ligand interactions and metabolite profiling in cellular assays. The ortho-positioning adjacent to the nitrile provides a unique chemical shift window (~ -110 to -120 ppm) distinct from meta- or para-fluoro analogs [4].

Application
Selection Property
Validation Focus
Kinase inhibitor & GPCR modulator synthesis
Non-planar biphenyl conformation, reported metabolic stability enhancement
Binding pocket complementarity and microsomal stability assessment
Regioselective biaryl cross-coupling
Ortho-fluoro-directed oxidative addition preference
Coupling yield and regioselectivity optimization for target substrate
Fluorinated liquid crystal component
High dielectric anisotropy, low viscosity from mono-fluoro substitution
Dielectric and rotational viscosity measurements in mixtures
¹⁹F NMR probe development
Single ¹⁹F reporter at ortho-position; distinct chemical shift window
¹⁹F chemical shift monitoring in protein-ligand or cellular assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.